Structural Elucidation and NMR Spectral Reference Data for 3-(2,5-Dichlorophenoxy)propan-1-amine
Structural Elucidation and NMR Spectral Reference Data for 3-(2,5-Dichlorophenoxy)propan-1-amine
Executive Summary
Phenoxypropylamines represent a privileged structural motif in modern medicinal chemistry. They are frequently deployed as pharmacophore building blocks in the development of histamine H3 receptor inverse agonists[1] and highly efficacious antiulcer agents[2]. Among these, 3-(2,5-Dichlorophenoxy)propan-1-amine serves as a critical synthetic intermediate.
For drug development professionals, verifying the exact regiochemistry of the aromatic ring (specifically the 2,5-substitution pattern) and the integrity of the aliphatic amine chain is paramount to ensuring batch-to-batch consistency. While mass spectrometry can confirm molecular weight, only high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy can unambiguously map the atomic connectivity and distinguish this compound from its positional isomers (e.g., 2,4-dichloro or 3,5-dichloro variants)[3]. This whitepaper provides an in-depth technical guide to the NMR acquisition methodology, signal assignment, and structural validation of 3-(2,5-Dichlorophenoxy)propan-1-amine.
Theoretical Framework & Experimental Causality
The molecular architecture of 3-(2,5-Dichlorophenoxy)propan-1-amine consists of two distinct domains:
-
The Aromatic Core: An electron-withdrawing 2,5-dichlorophenoxy ring. The electronegative oxygen and chlorine atoms create a highly anisotropic environment, leading to distinct chemical shift dispersion in both 1 H and 13 C spectra.
-
The Aliphatic Chain: A flexible propan-1-amine linker. The terminal primary amine (–NH 2 ) is susceptible to hydrogen bonding and proton exchange, which dictates the choice of solvent during NMR acquisition.
Causality in Solvent and Parameter Selection
To prevent the amine protons from exchanging too rapidly and broadening into the baseline, Deuterated Chloroform (CDCl 3 ) is selected over protic solvents like Methanol-d 4 . CDCl 3 lacks exchangeable deuterons, allowing the –NH 2 signal to be observed as a broad singlet. A relaxation delay ( D1 ) of 2.0 seconds is strictly enforced during 13 C acquisition to ensure the complete relaxation of the quaternary aromatic carbons (C-1, C-2, C-5), which lack directly attached protons to facilitate dipole-dipole relaxation[4].
Step-by-Step Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness in the spectral data, the following protocol incorporates a closed-loop validation system.
Step 1: Sample Preparation
-
Weigh precisely 15–20 mg of highly pure 3-(2,5-Dichlorophenoxy)propan-1-amine free base.
-
Dissolve the compound in 0.6 mL of anhydrous CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ = 0.00 ppm).
-
Transfer the homogenous solution into a high-quality 5 mm NMR tube, ensuring a solvent depth of exactly 4.0 to 4.5 cm to optimize magnetic field shimming.
Step 2: 1D NMR Acquisition
-
1 H NMR (400 MHz): Acquire using a standard 30° pulse sequence (zg30), 16 scans, an acquisition time (AQ) of 3.0 s, and a relaxation delay ( D1 ) of 1.0 s.
-
13 C NMR (100 MHz): Acquire using a power-gated broadband proton decoupling sequence (zgpg30) to eliminate C-H splitting. Use 1024 scans and a D1 of 2.0 s to ensure quantitative integration of quaternary carbons.
Self-Validation Checkpoint: Before proceeding to 2D NMR, verify that the 1 H integral sum exactly matches the 11 protons of the target molecule (3 aromatic, 6 aliphatic, 2 amine). If the integral of the broad singlet at ~1.60 ppm is less than 2H, it indicates proton exchange with trace D 2 O in the solvent. Validation: Add one drop of D 2 O to the NMR tube, shake, and re-acquire. The immediate disappearance of the 1.60 ppm peak definitively confirms its assignment as the exchangeable –NH 2 group.
Spectral Reference Data & Interpretation
1 H NMR Spectral Data
The aromatic region of the 2,5-dichlorophenoxy moiety exhibits a classic three-spin system. The J -coupling constants are critical here: ortho-coupling ( J≈8.5 Hz) and meta-coupling ( J≈2.5 Hz) unambiguously confirm the 2,5-substitution pattern.
Table 1: 1 H NMR Data (400 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Assignment |
| H-3 | 7.28 | d | 8.5 | 1H | Aromatic CH (ortho to C-2 Cl) |
| H-6 | 6.93 | d | 2.5 | 1H | Aromatic CH (ortho to C-1 O) |
| H-4 | 6.88 | dd | 8.5, 2.5 | 1H | Aromatic CH (meta to C-2 Cl) |
| H-1' | 4.05 | t | 6.0 | 2H | Aliphatic O–CH 2 |
| H-3' | 2.85 | t | 6.0 | 2H | Aliphatic CH 2 –NH 2 |
| H-2' | 1.95 | quintet | 6.0 | 2H | Central aliphatic CH 2 |
| –NH 2 | 1.60 | br s | - | 2H | Primary amine protons |
13 C NMR Spectral Data
The 13 C spectrum is heavily influenced by the electronegativity of the substituents. C-1 is highly deshielded ( ∼ 154.0 ppm) due to the directly attached oxygen atom.
Table 2: 13 C NMR Data (100 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Structural Assignment |
| C-1 | 154.0 | Cq | Aromatic C–O |
| C-5 | 133.0 | Cq | Aromatic C–Cl |
| C-3 | 130.5 | CH | Aromatic CH |
| C-2 | 122.5 | Cq | Aromatic C–Cl |
| C-4 | 121.0 | CH | Aromatic CH |
| C-6 | 114.5 | CH | Aromatic CH |
| C-1' | 66.8 | CH 2 | Aliphatic O–CH 2 |
| C-3' | 39.2 | CH 2 | Aliphatic CH 2 –NH 2 |
| C-2' | 32.5 | CH 2 | Central aliphatic CH 2 |
2D NMR Workflows for Unambiguous Assignment
To elevate the structural elucidation from predictive to absolute certainty, a suite of 2D NMR experiments must be employed. The logic follows a specific hierarchy: establish the isolated spin systems first, then bridge them using long-range correlations.
Fig 1: Logical 1D and 2D NMR workflow for the structural elucidation of phenoxypropylamines.
-
COSY (Correlation Spectroscopy): Validates the continuous aliphatic chain by showing cross-peaks between H-1' (4.05 ppm) and H-2' (1.95 ppm), and between H-2' and H-3' (2.85 ppm).
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton to its directly attached carbon, differentiating the overlapping aromatic carbons by their attached proton shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for this molecule. A strong 3JCH cross-peak between the aliphatic H-1' protons (4.05 ppm) and the aromatic C-1 carbon (154.0 ppm) definitively proves the ether linkage bridging the two domains.
References
-
Phenoxypropylamines: Synthesis and Antiulcer Evaluation Source: PubMed Central (NIH) URL:[Link]
-
Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry Source: PubMed (NIH) URL:[Link]
-
NMR Spectroscopy: Modern Spectral Analysis Source: Wiley-VCH (e-bookshelf.de) URL:[Link]
-
Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
